(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is introduced through a Friedel-Crafts alkylation reaction, where anthracene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Grignard reaction, where a tert-butyl magnesium halide is reacted with the intermediate anthracene derivative.
Cyclization to Form the Oxaphosphole Ring: The final step involves the cyclization of the intermediate to form the oxaphosphole ring. This is typically achieved through a phosphorus-mediated cyclization reaction, using reagents such as phosphorus trichloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Scientific Research Applications
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: Its ability to absorb and emit light at specific wavelengths makes it useful in photochemical reactions and as a fluorescent probe.
Materials Science: The compound can be used to create advanced materials with specific optical and electronic properties, such as conductive polymers and nanomaterials.
Biological Applications: Research is ongoing into its potential use as a bioactive molecule, with studies exploring its interactions with biological macromolecules and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to interact with other molecules through π-π stacking, hydrogen bonding, and van der Waals forces.
Photophysical Processes: Upon absorption of light, the compound can undergo excited-state reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Biological Pathways: In biological systems, the compound may interact with enzymes, receptors, and other macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 9-anthracenecarboxylic acid share structural similarities with (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole.
tert-Butyl Substituted Compounds: Compounds like tert-butylbenzene and tert-butylphenol have similar tert-butyl groups, affecting their reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct electronic, photophysical, and chemical properties. This makes it a valuable compound for various advanced applications in science and industry.
Properties
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-YMGMXPECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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